4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine
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Overview
Description
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a pyridin-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Substitution Reactions: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.
Thioether Formation: The pyridin-2-ylmethylthio group can be introduced through a thioetherification reaction, where a pyridin-2-ylmethyl halide reacts with a thiol derivative of the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving pyrimidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)pyrimidine: Lacks the pyridin-2-ylmethylthio group, which may result in different biological activities.
6-(Pyridin-2-ylmethylthio)pyrimidine: Lacks the methoxyphenyl group, which may affect its chemical reactivity and applications.
Uniqueness
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is unique due to the presence of both the methoxyphenyl and pyridin-2-ylmethylthio groups. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridin-2-ylmethylthio group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer activity
- Antibacterial properties
- Anti-inflammatory effects
- Antioxidant activity
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Efficacy
A study evaluated the anticancer properties of several pyrimidine derivatives, revealing that compounds with similar structural features exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines. Notably, derivatives containing electron-rich groups showed enhanced activity compared to standard chemotherapeutics like etoposide .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12 | MCF-7 | 0.09 ± 0.0085 |
Compound 16 | A549 | 0.03 ± 0.0056 |
Reference (Etoposide) | MCF-7 | >1.00 |
Antibacterial Properties
Pyrimidine derivatives have also been studied for their antibacterial efficacy. The presence of the pyridine moiety is believed to enhance the interaction with bacterial enzymes, leading to increased antibacterial activity.
Research Findings
A study assessed the antibacterial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria, demonstrating that some compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been explored in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Experimental Results
In vitro assays indicated that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, showcasing their potential as anti-inflammatory agents .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using DPPH and ABTS assays.
Findings
Compounds similar to this pyrimidine derivative exhibited strong radical scavenging activities, with IC50 values lower than those of standard antioxidants like ascorbic acid, indicating a promising profile for oxidative stress-related conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-10-17(20-12-19-16)22-11-14-4-2-3-9-18-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIHFQLHNKYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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